3-Bromobenzenesulfonyl chloride

Übersicht

Beschreibung

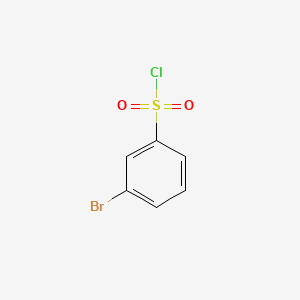

3-Bromobenzenesulfonyl chloride is an aryl sulfonyl chloride derivative with the molecular formula C6H4BrClO2S and a molecular weight of 255.52 g/mol . This compound is known for its reactivity and is widely used in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Bromobenzenesulfonyl chloride can be synthesized through the sulfonation of 3-bromobenzene followed by chlorination. The typical synthetic route involves the reaction of 3-bromobenzene with sulfur trioxide or chlorosulfonic acid to form 3-bromobenzenesulfonic acid. This intermediate is then treated with thionyl chloride or phosphorus pentachloride to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, with temperatures typically maintained between 0°C and 50°C to prevent decomposition and side reactions .

Analyse Chemischer Reaktionen

Hydrolysis to Sulfonic Acid

3-BrBzSO₂Cl undergoes hydrolysis in aqueous environments to form 3-bromobenzenesulfonic acid, releasing hydrochloric acid:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| Water at 25°C, 24 hrs | 3-Bromobenzenesulfonic acid | >90% |

Nucleophilic Substitution Reactions

The sulfonyl chloride group reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters:

2.1. Sulfonamide Formation

Reaction with amines under basic conditions:

| Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Cyanoindoline | TEA, DCM, 20°C, 12 hrs | N-Sulfonylindoline derivative | 90% | |

| Isobutyl carbamate | K₂CO₃, DMF, 70°C | N-Protected sulfonamide | 80% |

Cross-Coupling Reactions

3-BrBzSO₂Cl participates in palladium-catalyzed coupling reactions, leveraging its bromine substituent:

3.1. Suzuki-Miyaura Coupling

Bromine undergoes cross-coupling with arylboronic acids:

| Boronic Acid | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, toluene/EtOH | 3-Phenylbenzenesulfonyl chloride | 75% |

3.2. Ullmann-Type Coupling

Copper-mediated coupling with phenols:

| Phenol | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Naphthol | CuBr, DMF, 120°C | Naphthyl sulfonate derivative | 63% |

Thermal Decomposition

At elevated temperatures (>150°C), 3-BrBzSO₂Cl decomposes to release hazardous gases:

| Decomposition Products | Conditions | Reference |

|---|---|---|

| SO₂, HCl, HBr | >150°C, inert atmosphere |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

3-Bromobenzenesulfonyl chloride is a colorless to light yellow liquid that is sensitive to moisture and reacts readily with hydroxyl groups to form sulfonate products. It is classified as a sulfonyl chloride, which makes it reactive towards nucleophiles, particularly alcohols and amines. The bromine atom in its structure facilitates further reactions such as cross-coupling via Suzuki reactions, enhancing its utility in synthetic organic chemistry .

Sulfonate Formation

One of the primary applications of this compound is in the synthesis of sulfonate esters. It reacts with alcohols under mild basic conditions to yield sulfonate products. The reaction can be summarized as follows:This transformation is crucial for the preparation of sulfonate derivatives used in various applications, including pharmaceuticals and agrochemicals .

Cross-Coupling Reactions

The bromine atom in this compound allows for efficient cross-coupling reactions, particularly through the Suzuki coupling method. This reaction involves the coupling of aryl or alkyl groups with boron reagents, leading to the formation of biaryl compounds which are valuable in medicinal chemistry.

Example Reaction: In recent studies, researchers have successfully utilized this compound in various coupling reactions to synthesize complex organic molecules .

Pharmaceutical Applications

This compound has been employed as an intermediate in the synthesis of bioactive compounds, including inhibitors for enzymes such as HIV protease. The incorporation of the sulfonamide group into drug candidates enhances their biological activity and solubility.

Case Study: HIV Protease Inhibitors

A notable application involved using this compound to synthesize potent P1′ benzenesulfonyl azacyclic urea inhibitors of HIV protease. The reaction pathway typically involves multiple steps starting from this sulfonyl chloride, demonstrating its importance in developing antiviral agents .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 3-bromobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives . These reactions are often facilitated by the presence of a base, which helps to neutralize the hydrochloric acid byproduct .

Vergleich Mit ähnlichen Verbindungen

4-Bromobenzenesulfonyl Chloride: Similar in structure but with the bromine atom at the para position.

2-Bromobenzenesulfonyl Chloride: Similar in structure but with the bromine atom at the ortho position.

Benzenesulfonyl Chloride: Lacks the bromine substituent, making it less reactive in certain coupling reactions.

Uniqueness: 3-Bromobenzenesulfonyl chloride is unique due to the presence of the bromine atom at the meta position, which influences its reactivity and the types of products formed in coupling reactions. This positional isomerism allows for selective functionalization and the synthesis of diverse organic compounds .

Biologische Aktivität

3-Bromobenzenesulfonyl chloride is an organic compound with significant potential in medicinal chemistry. Its structure includes a bromine atom, a sulfonyl chloride group, and a benzene ring, making it a versatile electrophile in various chemical reactions. This article explores its biological activity, focusing on its synthesis, reactivity, and potential therapeutic applications.

This compound (C6H4BrClO2S) is characterized by its sulfonyl chloride functional group, which is known for its reactivity towards nucleophiles. This property allows it to participate in the synthesis of bioactive compounds, potentially exhibiting antimicrobial and anti-inflammatory activities .

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of 3-bromobenzenesulfonic acid with thionyl chloride. This reaction yields the sulfonyl chloride, which can then be utilized in various organic transformations.

Reactivity Profile:

- Electrophilic Nature: The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles such as amines and alcohols. This reactivity is crucial for the formation of sulfonamide derivatives .

- Inhibition Studies: Research indicates that this compound can inhibit the uptake of certain compounds, such as 3-bromobenzoate, suggesting potential applications in metabolic studies .

Case Studies

-

Synthesis of Sulfonamides: A study reported the successful synthesis of a series of sulfonamides using this compound as a key reagent. The resulting compounds showed varying degrees of biological activity against different bacterial strains .

Compound Name Yield (%) Biological Activity Sulfonamide A 61 Moderate antibacterial Sulfonamide B 75 High antibacterial Sulfonamide C 50 Low antibacterial - In Vitro Studies: In vitro metabolic stability studies indicated that derivatives of this compound exhibited varying half-lives when incubated with mouse liver microsomes. These findings suggest that structural modifications can significantly impact metabolic stability and biological efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight how modifications to the bromobenzene ring influence biological activity. For example, changes in substituents can enhance or reduce the compound's ability to interact with biological targets, affecting its pharmacological profile .

Eigenschaften

IUPAC Name |

3-bromobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGOLCXVWIYXRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183287 | |

| Record name | m-Bromobenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-24-0 | |

| Record name | m-Bromobenzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Bromobenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-bromobenzenesulfonyl chloride in the synthesis described in the paper?

A1: this compound acts as an electrophilic coupling partner in a palladium-catalyzed direct arylation reaction. [] This reaction allows for the introduction of a substituted benzene ring onto a benzene-1,3-disulfonyl dichloride core or other similar molecules. The bromine atom serves as a handle for the palladium catalyst, enabling the formation of a carbon-carbon bond between the two aromatic rings. This process is crucial for constructing diverse 1,3-diheteroarylbenzene derivatives.

Q2: What are the advantages of using this particular synthetic approach compared to other methods?

A2: This palladium-catalyzed direct arylation offers several benefits:

- Efficiency: It allows for the formation of the desired 1,3-diheteroarylbenzenes in fewer steps compared to traditional methods, which can involve multi-step sequences and harsh reaction conditions. []

- Versatility: The methodology can accommodate a range of different heteroaryl groups, increasing the diversity of compounds that can be synthesized. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.